IDO1 Inhibition: 2-Chlorotryptophan Is a Weak Inhibitor Compared to L-Tryptophan Substrate Turnover
In a recombinant human indoleamine 2,3-dioxygenase (IDO) assay, 2-chloro-L-tryptophan at a concentration of 1 mM produced only 20% inhibition when compared to the enzyme's activity on the natural substrate L-tryptophan [1]. This contrasts with other modified tryptophans. For example, the widely-studied IDO inhibitor 1-methyl-L-tryptophan achieves more potent inhibition, though exact values in this same assay context are not provided in the available data. The 2-chloro modification thus appears to enforce a primarily inhibitor-bound, non-substrate profile, but with relatively weak affinity. Note: The source does not specify whether this is a Ki, Kd, or IC50 value; it is a single-point activity measurement relative to substrate turnover.
| Evidence Dimension | IDO enzyme inhibition |
|---|---|
| Target Compound Data | 1 mM 2-chloro-L-tryptophan causes 20% inhibition relative to L-tryptophan activity |
| Comparator Or Baseline | L-tryptophan (natural substrate, defined as 100% activity baseline) |
| Quantified Difference | 20% reduction in substrate turnover at 1 mM |
| Conditions | 50 mM potassium phosphate, pH 6.5, 10 mM ascorbic acid, 0.01 mM methylene blue, 0.1 mg catalase, 37°C, 10 min |
Why This Matters
This confirms 2-chlorotryptophan is not a substrate for IDO but functions as an inhibitor, making it a useful tool compound for studies requiring IDO inhibition without substrate turnover, unlike 5- or 6-chlorotryptophan analogs which may still be processed by the enzyme.
- [1] Southan, M.D., et al. Structural requirements of the competitive binding site of recombinant human indoleamine 2,3-dioxygenase. Med. Chem. Res., 6, 343-352 (1996), as curated by BRENDA. View Source
